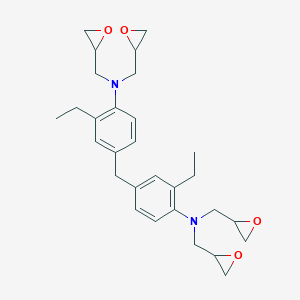

![molecular formula C25H17N B152894 10H-螺[吖啶-9,9'-芴] CAS No. 92638-81-8](/img/structure/B152894.png)

10H-螺[吖啶-9,9'-芴]

描述

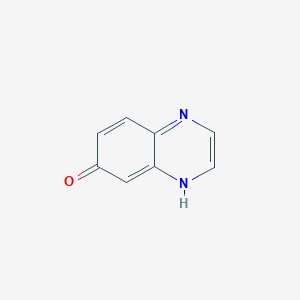

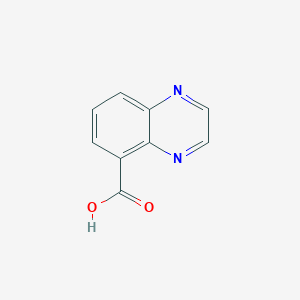

10H-Spiro[acridine-9,9’-fluorene] is a chemical compound with the molecular formula C25H17N . It has an average mass of 331.409 Da and a monoisotopic mass of 331.136108 Da . It is similar to spiro[acridine-9,9’-xanthene] and they both have effective donor properties .

Synthesis Analysis

The synthesis of 10H-Spiro[acridine-9,9’-fluorene] involves a multistep protocol starting from 2-bromo-N-phenylaniline . Another synthesis method involves the use of 4-cyanophenylboronic acid, Pd(PPh3)4, and 2 M Na2CO3 aqueous solution in THF .Molecular Structure Analysis

The InChI code for 10H-Spiro[acridine-9,9’-fluorene] is 1S/C25H17N/c1-3-11-19-17 (9-1)18-10-2-4-12-20 (18)25 (19)21-13-5-7-15-23 (21)26-24-16-8-6-14-22 (24)25/h1-16,26H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

10H-Spiro[acridine-9,9’-fluorene] has a density of 1.3±0.1 g/cm3, a boiling point of 500.5±50.0 °C at 760 mmHg, and a flash point of 277.8±25.6 °C . It has a molar refractivity of 105.1±0.4 cm3, a polar surface area of 12 Å2, and a molar volume of 254.5±5.0 cm3 .科学研究应用

Ultra-Deep Blue Emitters for Electroluminescent Devices

10H-Spiro[acridine-9,9’-fluorene] has been used in the creation of ultra-deep blue emitters for highly efficient non-doped electroluminescent devices . The hybridized local and charge-transfer (HLCT) excited state is a successful approach to accomplish both high external and internal quantum efficiency . Two cyanophenyl substituted spiro [acridine-9,9′-fluorene] isomers, namely SAFmCN and SAFpCN, were designed and synthesized . These molecules exhibited HLCT features with strong ultra-deep blue emissions in both solution and film states with emission peaks at 410–433 nm .

Aggregation Induced Emission (AIE)-Active Luminophores

10H-Spiro[acridine-9,9’-fluorene] has been used in the synthesis of new three-dimensional (3D) luminophores . These luminophores exhibit weak emission in dilute solution and enhanced emission in the H-aggregate state . They have drawn great interest in materials science due to their multifunctional aggregation induced emission (AIE) activity .

Mechanoresponsive Luminescence for Anti-Counterfeiting and Information Encryption

The weakly emissive herringbone packing of 10H-Spiro[acridine-9,9’-fluorene] in the solid state displays mechanoresponsive luminescence (MRL) turn-on behavior . This unique MRL behavior allows the samples of 10H-Spiro[acridine-9,9’-fluorene] in distinct luminescent states to be used as the codes for anti-counterfeiting and information-encryption applications .

Organic Light Emitting Diodes (OLEDs)

10H-Spiro[acridine-9,9’-fluorene] has been used in the creation of blue organic light emitting diodes (OLEDs) . A blue OLED based on a 10H-Spiro[acridine-9,9’-fluorene] emitter yields a maximum current efficiency, power efficiency, and external quantum efficiency of 3.22 cd A −1, 2.30 lm W −1, and 2.58%, respectively .

Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs)

A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro [acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized for high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) OLEDs .

安全和危害

作用机制

Target of Action

It’s known that this compound is widely used in organic optoelectronic materials , suggesting that its targets could be related to light-emitting or light-absorbing molecules.

Mode of Action

10H-Spiro[acridine-9,9’-fluorene] is a donor-acceptor type material . It’s doped with a yellow emitting iridium (III) bis (4-phenylthieno [3,2-c]pyridinato-N,C2′) acetylacetonate (PO-01) dopant . The interaction between 10H-Spiro[acridine-9,9’-fluorene] and its targets results in high quantum efficiency .

Biochemical Pathways

Given its use in optoelectronic materials , it’s likely that it influences pathways related to light absorption and emission.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could impact its bioavailability.

Result of Action

The result of 10H-Spiro[acridine-9,9’-fluorene]'s action is the realization of high quantum efficiency in yellow phosphorescent OLEDs . This suggests that the compound’s action leads to efficient light emission in these devices.

Action Environment

The action of 10H-Spiro[acridine-9,9’-fluorene] is influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . These conditions likely help maintain the compound’s stability and efficacy.

属性

IUPAC Name |

spiro[10H-acridine-9,9'-fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZRCASAHKFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Spiro[acridine-9,9'-fluorene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

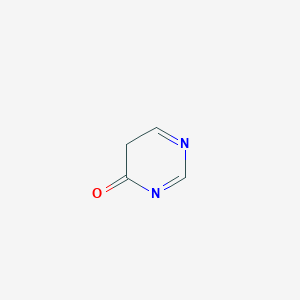

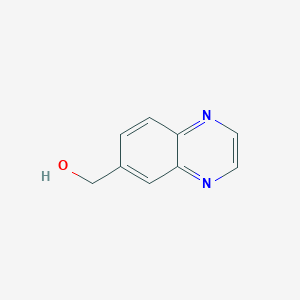

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

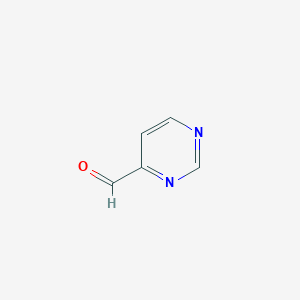

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)